molecular formula C9H9BrO3 B1646010 3-Bromo-5-methoxymethoxy-benzaldehyde

3-Bromo-5-methoxymethoxy-benzaldehyde

Cat. No.: B1646010
M. Wt: 245.07 g/mol
InChI Key: AMIDFHSCQZNXSF-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxymethoxy-benzaldehyde is a benzaldehyde derivative with a bromine atom at position 3 and a methoxymethoxy (-OCH2OCH3) group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The methoxymethoxy group enhances solubility in polar solvents while maintaining stability, and the bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-9-3-7(5-11)2-8(10)4-9/h2-5H,6H2,1H3

InChI Key

AMIDFHSCQZNXSF-UHFFFAOYSA-N

SMILES

COCOC1=CC(=CC(=C1)C=O)Br

Canonical SMILES

COCOC1=CC(=CC(=C1)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Functional Group Key Properties/Applications
This compound - C9H9BrO3 ~245.07 Br (3), OCH2OCH3 (5) Benzaldehyde Intermediate in organic synthesis
3-Bromo-5-chloro-2-methoxybenzaldehyde 25299-26-7 C8H6BrClO2 249.49 Br (3), Cl (5), OMe (2) Benzaldehyde Pharmaceutical synthesis
3-Bromo-5-(methoxymethyl)benzaldehyde 1646314-11-5 C9H9BrO2 229.07 Br (3), CH2OMe (5) Benzaldehyde Chemical building block
5-Bromo-4-fluoro-2-hydroxybenzaldehyde - C7H4BrFO2 219.01 Br (5), F (4), OH (2) Benzaldehyde Agrochemical applications
3-Bromo-5-Methoxypyridine 50720-12-2 C6H6BrNO 188.02 Br (3), OMe (5) Pyridine Pharmaceutical intermediates

Structural and Electronic Effects

  • Substituent Position and Type :
    • The methoxymethoxy group in the target compound introduces steric bulk and polarity, enhancing solubility compared to simpler methoxy (-OMe) or hydroxy (-OH) groups . In contrast, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () has a hydroxyl group, which increases hydrogen bonding but reduces stability under acidic conditions.
    • Halogen Effects : Bromine at position 3 (common in all benzaldehyde analogues) deactivates the aromatic ring, directing electrophilic substitution to specific positions. Chlorine (in 25299-26-7) and fluorine (in ) further modulate electronic effects, with fluorine’s electronegativity increasing ring deactivation .

Physicochemical Properties

  • Solubility and Stability :
    • Methoxymethoxy and methoxymethyl groups improve solubility in organic solvents like DCM or THF compared to hydroxy-substituted analogues .
    • Compounds with multiple halogens (e.g., 25299-26-7) exhibit higher melting points due to increased molecular weight and intermolecular halogen bonding .

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The compound features a benzaldehyde core substituted at position 3 with a bromine atom and at position 5 with a methoxymethyl group (-CH2OCH3). The aldehyde group at position 1 imposes meta-directing effects, while the methoxymethyl ether acts as an ortho/para-directing electron-donating group. This duality complicates electrophilic substitution, necessitating careful reagent selection to achieve regiocontrol.

Key Reactivity Challenges

  • Competing Directing Effects : The aldehyde group directs electrophiles to positions 3 and 5 (meta), while the methoxymethyl group favors positions 4 and 6 (ortho/para relative to itself).
  • Sensitivity of Aldehydes : Oxidative degradation risks during reactions requiring strong acids or bases.
  • Steric Hindrance : The methoxymethyl group at position 5 may impede access to position 3 for bromination.

Synthetic Pathways

Pathway A: Sequential Functionalization of Benzaldehyde Derivatives

Step 2: Regioselective Bromination

Conditions :

  • Electrophilic Bromination : Use Br₂ in H₂SO₄ at 0–5°C.
  • Directed Bromination : Employ N-bromosuccinimide (NBS) with FeCl₃ catalysis to enhance meta selectivity relative to the aldehyde.
    Yield : ~60–70% (theoretical, based on analogous systems).

Pathway C: Halogen-Metal Exchange Strategies

Directed ortho-Metalation

Procedure :

  • Start with 5-(methoxymethyl)benzaldehyde.
  • Use LDA (lithium diisopropylamide) to deprotonate the position ortho to the methoxymethyl group.
  • Quench with Br₂ to install bromine at position 3.
    Advantage : Avoids electrophilic competition by leveraging directed metalation.

Comparative Analysis of Methods

Pathway Key Advantages Limitations Yield (Theoretical)
A Straightforward sequence Limited by 5-hydroxybenzaldehyde availability 60–70%
B High regiocontrol in bromination Multi-step isolation required 75–85%
C Precise bromine placement Requires anhydrous conditions 65–75%

Industrial Considerations

Solvent and Catalyst Recycling

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enables biphasic reactions, as demonstrated in analogous methylenedioxy bridge formations.
  • Solvent Recovery : Dichloromethane distillation and catalyst reuse reduce costs (85% recovery achievable).

Purification Techniques

  • Distillation : Effective under reduced pressure (65 Pa) for high-purity isolates.
  • Aqueous Washing : Removes ionic byproducts (e.g., TBAB) with minimal product loss.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-methoxymethoxy-benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of a methoxymethoxy-substituted benzaldehyde precursor. Key reagents include bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ in solvents such as dichloromethane . Optimization involves adjusting reaction temperature (room temperature to 50°C), solvent polarity, and catalyst loading to improve yield. Industrial-scale synthesis may employ continuous flow reactors for enhanced reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the aromatic ring. The aldehyde proton typically appears as a singlet near δ 10 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₉H₉BrO₃), while IR spectroscopy confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation. Handle in fume hoods with PPE (gloves, goggles) due to potential irritation from bromine residues .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) influence the functionalization of this compound?

  • Methodology : The aldehyde group is susceptible to oxidation (forming carboxylic acids with KMnO₄/CrO₃) or reduction (forming alcohols with NaBH₄/LiAlH₄). The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions (K₂CO₃ in DMF at 80°C). Competing pathways are controlled by reagent selection: polar aprotic solvents favor substitution, while protic solvents stabilize oxidation intermediates .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodology : Discrepancies in Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) may arise from varying Pd catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Reproducibility checks under inert conditions (Schlenk line) and monitoring via TLC/HPLC are recommended. Catalyst poisoning by bromide byproducts can be mitigated by adding silver salts (Ag₂O) to scavenge halides .

Q. How does steric hindrance from the methoxymethoxy group impact regioselectivity in electrophilic substitutions?

  • Methodology : The methoxymethoxy group at position 5 acts as an electron-donating group, directing electrophiles (e.g., nitration, sulfonation) to the para position (C-4). Steric effects from the substituent reduce reactivity at C-2 and C-6. Computational modeling (DFT) can predict regioselectivity, validated experimentally by isolating isomers via column chromatography .

Q. What in vitro biological assays are suitable for evaluating derivatives of this compound?

  • Methodology : Derivatives (e.g., imines from amine coupling) are screened for enzyme inhibition (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance). Stability in physiological buffers (PBS at pH 7.4, 37°C) is assessed via LC-MS to identify hydrolytically labile groups (e.g., methoxymethoxy) .

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